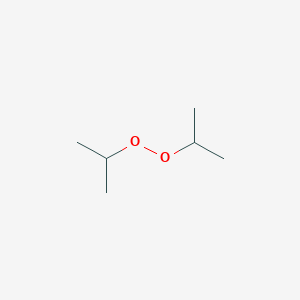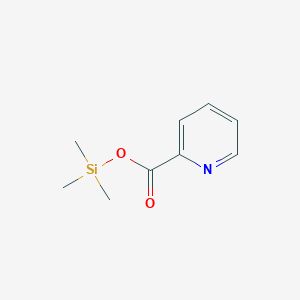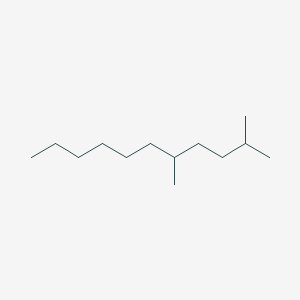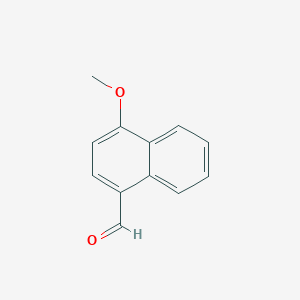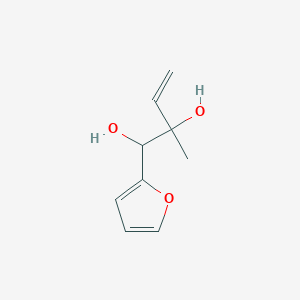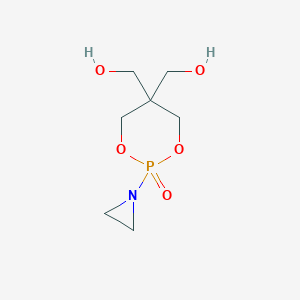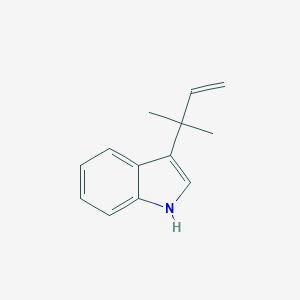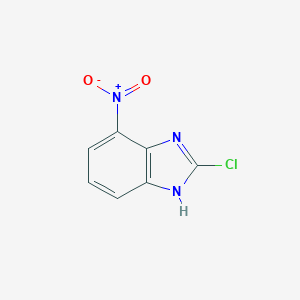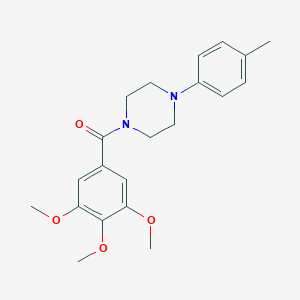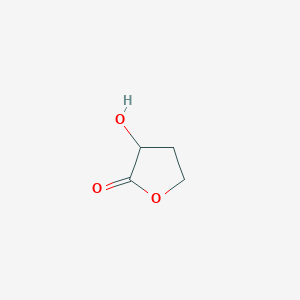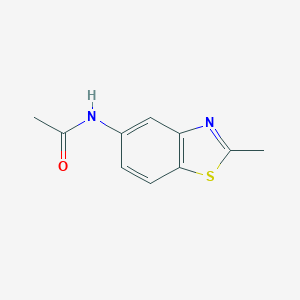
N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide, also known as MBTA, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a benzothiazole ring and an acetamide group. MBTA has been found to have various biochemical and physiological effects, making it a promising compound for future research.
作用机制
The exact mechanism of action of N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide is not fully understood. However, it has been suggested that N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
生化和生理效应
N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress. N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide has also been found to have antimicrobial properties, which can help prevent the growth of bacteria and fungi. Additionally, N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide has been studied for its potential anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro.
实验室实验的优点和局限性
N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and purify, and it has been extensively studied for its biological activities. However, there are also some limitations to the use of N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
未来方向
There are several potential future directions for research involving N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide. One area of interest is the development of N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide-based drugs for the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the study of N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide's anticancer properties, with the goal of developing new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide and its potential off-target effects.
合成方法
N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide can be synthesized through a reaction between 2-mercaptobenzothiazole and acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is then purified through recrystallization.
科学研究应用
N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been found to have various biological activities, including antioxidant, antimicrobial, and anticancer properties. N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide has also been studied for its potential use as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders.
属性
CAS 编号 |
5107-83-5 |
|---|---|
产品名称 |
N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide |
分子式 |
C10H10N2OS |
分子量 |
206.27 g/mol |
IUPAC 名称 |
N-(2-methyl-1,3-benzothiazol-5-yl)acetamide |
InChI |
InChI=1S/C10H10N2OS/c1-6(13)11-8-3-4-10-9(5-8)12-7(2)14-10/h3-5H,1-2H3,(H,11,13) |
InChI 键 |
WWLOFBMXZGFSDJ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C |
规范 SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C |
溶解度 |
30.9 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,6-Dichlorobenzo[d]isoxazole](/img/structure/B103352.png)
